4-{[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its unique structure, which includes a triazole ring, methoxyphenyl groups, and a thiol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Thiol Group: The thiol group is introduced through nucleophilic substitution reactions, often involving thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the methoxyphenyl groups.
Substitution: Various substitution reactions can occur at the methoxyphenyl groups or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Disulfides.
Reduction Products: Modified triazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
4-{[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C21H22N4O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H22N4O4S/c1-26-16-10-6-5-8-14(16)9-7-11-22-25-20(23-24-21(25)30)15-12-17(27-2)19(29-4)18(13-15)28-3/h5-13H,1-4H3,(H,24,30)/b9-7+,22-11+ |
InChI Key |
JCKNJSVXHCFVTI-GOBVOVFGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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